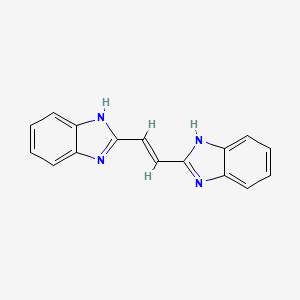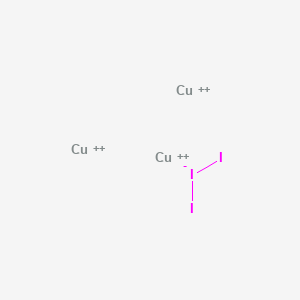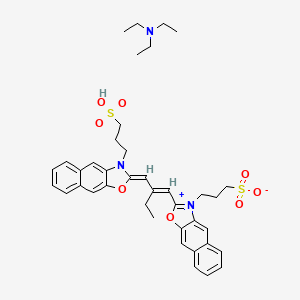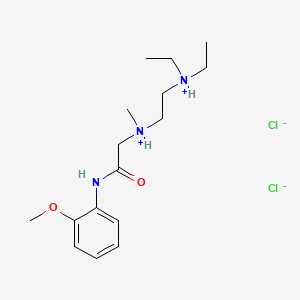
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, pyridine, and phenyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridine derivative, followed by the introduction of the propoxy and sulfinyl groups. The final step involves the esterification with 3-(1-methylethyl)phenyl ester under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings.
化学反応の分析
Types of Reactions
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in various substituted pyridine derivatives.
科学的研究の応用
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific pathways or diseases.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism of action of carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The sulfinyl group may play a crucial role in binding to these targets, while the pyridine and phenyl ester moieties contribute to the overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or other biochemical interactions.
類似化合物との比較
Similar Compounds
Carbamic acid, methyl ester: A simpler ester of carbamic acid with different properties and applications.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Phenyl esters: Esters with phenyl groups that may have different functional groups attached.
Uniqueness
Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
84384-96-3 |
|---|---|
分子式 |
C19H24N2O4S |
分子量 |
376.5 g/mol |
IUPAC名 |
(3-propan-2-ylphenyl) N-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate |
InChI |
InChI=1S/C19H24N2O4S/c1-15(2)17-9-4-10-18(13-17)25-19(22)21(3)26(23)24-12-6-8-16-7-5-11-20-14-16/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3 |
InChIキー |
NVOQVVNJGWVVKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)



![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)







![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)
